

(R)-Ethyl 2-hydroxypropanoate structural formula and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Ethyl 2-hydroxypropanoate

Cat. No.: B143356

[Get Quote](#)

(R)-Ethyl 2-hydroxypropanoate: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of **(R)-Ethyl 2-hydroxypropanoate**, also known as Ethyl (R)-lactate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural formula, stereochemistry, physicochemical properties, and relevant experimental protocols.

Core Concepts: Structural Formula and Stereochemistry

(R)-Ethyl 2-hydroxypropanoate is the ethyl ester of (R)-lactic acid. It is a chiral molecule, meaning it is non-superimposable on its mirror image, the (S)-enantiomer. The designation '(R)' refers to the specific spatial arrangement of the substituents around the chiral center, the carbon atom at the second position (C2) of the propanoate chain, as determined by the Cahn-Ingold-Prelog priority rules.

The structural formula is $\text{CH}_3\text{CH}(\text{OH})\text{COOCH}_2\text{CH}_3$. The central chiral carbon is bonded to a hydroxyl group (-OH), a methyl group (- CH_3), a carboxyl group esterified with ethanol (- $\text{COOCH}_2\text{CH}_3$), and a hydrogen atom (-H). The stereochemistry is crucial in many of its applications, particularly in pharmaceuticals and chiral synthesis, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even detrimental.[\[1\]](#)

Molecular Identifiers:

- Molecular Formula: C₅H₁₀O₃[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 118.13 g/mol [\[2\]](#)
- CAS Number: 7699-00-5[\[2\]](#)[\[4\]](#)[\[5\]](#)
- IUPAC Name: ethyl (2R)-2-hydroxypropanoate[\[2\]](#)
- SMILES: CCOC(=O)--INVALID-LINK--O[\[2\]](#)[\[4\]](#)[\[6\]](#)
- InChIKey: LZCLXQDLBQLTDK-SCSAIBSYSA-N[\[2\]](#)

Physicochemical and Spectroscopic Data

(R)-Ethyl 2-hydroxypropanoate is a colorless liquid with a mild, buttery, and fruity odor.[\[7\]](#)[\[8\]](#) It is considered a "green solvent" due to its biodegradability and derivation from biological sources.[\[8\]](#)

Data Presentation

Property	Value	Reference(s)
Physical State	Colorless liquid	[7]
Molecular Formula	C ₅ H ₁₀ O ₃	[2][3][4]
Molecular Weight	118.13 g/mol	[2]
Density	1.031 g/mL at 25 °C	[9]
Boiling Point	154 °C	[9]
Melting Point	-26 °C	[9]
Flash Point	54.6 ± 6.4 °C	[9]
Water Solubility	Miscible (with partial decomposition)	[9]
Solubility	Soluble in ethanol, ether, ketones, esters	[9]
Specific Rotation (α)	D14 -10°	[9]

Experimental Protocols

Synthesis of (R)-Ethyl 2-hydroxypropanoate

A common method for the synthesis of **(R)-Ethyl 2-hydroxypropanoate** is through the Fischer esterification of (R)-lactic acid (also known as D-(-)-lactic acid) with ethanol in the presence of an acid catalyst.

Materials:

- (R)-lactic acid
- Ethanol (absolute)
- Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
- Benzene or Toluene (for azeotropic removal of water)

- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Distillation apparatus
- Separatory funnel

Procedure:

- Combine (R)-lactic acid and an excess of absolute ethanol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- Add a suitable solvent for azeotropic distillation, such as benzene or toluene.
- Set up the apparatus for distillation with a Dean-Stark trap to collect the water formed during the reaction.
- Heat the reaction mixture to reflux. The water-ethanol-benzene/toluene azeotrope will distill off, and the water will be collected in the trap, driving the equilibrium towards the formation of the ester.
- Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is considered complete.
- Allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash it with cold water to remove excess ethanol and sulfuric acid.
- Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
- Wash again with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

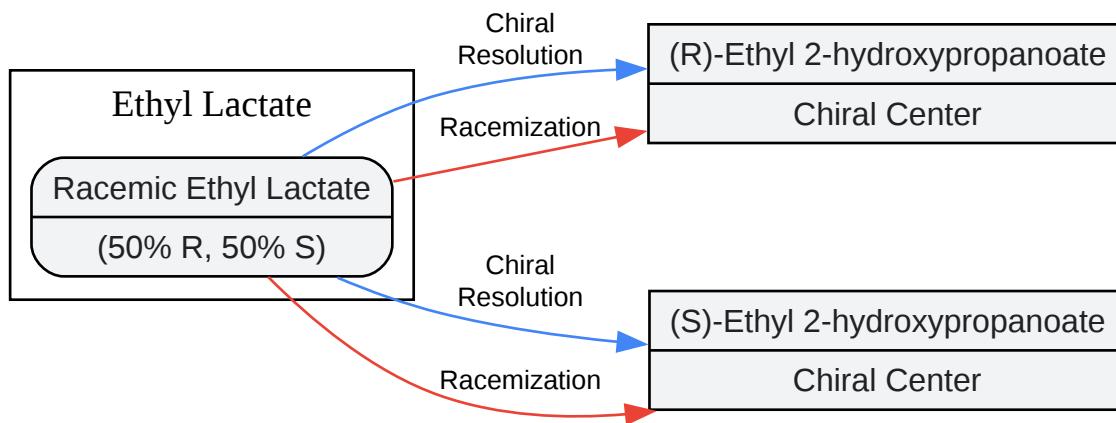
- Filter to remove the drying agent.
- Purify the crude **(R)-Ethyl 2-hydroxypropanoate** by fractional distillation under reduced pressure.

Chiral Purity Analysis by HPLC

The enantiomeric excess (ee%) of **(R)-Ethyl 2-hydroxypropanoate** can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Conditions:[10]

- HPLC System: A standard HPLC system with a UV detector (e.g., Thermo Ultimate 3000, DAD detector).
- Chiral Column: A coated polysaccharide derivative chiral column, such as one with amylose-tris(3,5-dimethylphenylcarbamate) coated on a spherical silica gel stationary phase.
- Mobile Phase: A mixture of n-hexane and ethanol, typically in a ratio of 95:5 (v/v).
- Elution Mode: Isocratic elution.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 5 μ L.


Procedure:[10]

- Prepare a sample solution by dissolving a known amount of the synthesized **(R)-Ethyl 2-hydroxypropanoate** in ethanol (e.g., 30 mg/mL).
- Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
- Inject the sample solution into the HPLC system.
- Record the chromatogram. The two enantiomers, (R)- and (S)-Ethyl 2-hydroxypropanoate, will be separated and show distinct retention times.

- Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: $ee\% = [(Area(R) - Area(S)) / (Area(R) + Area(S))] \times 100$

Mandatory Visualizations

Stereochemical Relationship of Ethyl Lactate Enantiomers

[Click to download full resolution via product page](#)

Caption: Logical relationship between racemic ethyl lactate and its constituent enantiomers.

Experimental Workflow for Synthesis and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and chiral purity analysis of **(R)-Ethyl 2-hydroxypropanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-ethyl 2-hydroxypropanoate | CAS#:7699-00-5 | Chemsoc [chemsoc.com]
- 4. chemscene.com [chemscene.com]
- 5. (R)-Ethyl 2-hydroxypropanoate , 98% , 7699-00-5 - CookeChem [cookechem.com]
- 6. 7699-00-5|(R)-Ethyl 2-hydroxypropanoate|BLD Pharm [bldpharm.com]
- 7. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(R)-Ethyl 2-hydroxypropanoate structural formula and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143356#r-ethyl-2-hydroxypropanoate-structural-formula-and-stereochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com